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Compound of Interest

Compound Name: (S)-Minzasolmin

Cat. No.: B12382565

A note on stereochemistry: Initial inquiries regarding "(S)-Minzasolmin" should be clarified.
Minzasolmin is the International Nonproprietary Name (INN) for the (R)-enantiomer of the
molecule N-(1-(1H-Indol-3-yl)hexan-2-yl)-2-(4-methylpiperazin-1-yl)thiazole-5-carboxamide.[1]
Its corresponding (S)-enantiomer is designated as UCB2713.[1] Minzasolmin and UCB2713
are purified from a racemic mixture known as NPT200-11.[1] Notably, studies have indicated
that the interactions between membrane-bound a-synuclein and both the (R) and (S)
enantiomers are identical.[1][2] This guide will focus on Minzasolmin, the compound that has
progressed through clinical development.

Structure and Chemical Properties

Minzasolmin (also known as UCB0599) is an orally bioavailable, brain-penetrant small
molecule designed as an inhibitor of a-synuclein (ASYN) misfolding.

Property Value
N-[(1R)-1-(1H-indol-3-ylmethyl)pentyl]-2-(4-

UPAC Name m(ghyli)ipe(razin-1-y|)t:1/iazole¥5)-i):arby01(an(1ide

Synonyms UCBO0599, (R)-NPT200-11

Molecular Formula C23H31Ns0S

Molecular Weight 425.6 g/mol
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Mechanism of Action

Minzasolmin is under investigation as a potential disease-modifying therapy for Parkinson's
disease. Its mechanism of action centers on the inhibition of a-synuclein misfolding and
aggregation, a key pathological driver of Parkinson's disease.

The aggregation of a-synuclein is a critical step in the pathological cascade that leads to the
formation of Lewy bodies and subsequent neuronal cell death. Minzasolmin acts on the early
stages of this process. Biophysical studies using solution NMR and chemical cross-linking
mass spectrometry have helped to elucidate its mechanism. These studies suggest that
Minzasolmin specifically targets the membrane-bound oligomeric state of a-synuclein.

By interacting with these oligomers, Minzasolmin is thought to:

Increase the flexibility of the a-synuclein protein.

e Impair the embedding of the protein into the cell membrane.

e Prevent the formation of toxic oligomeric conformers.

o Interfere with fibril growth and the formation of toxic pores.

o Promote the release of a-synuclein monomers in their soluble, non-pathogenic form.
» Potentially make a-synuclein more accessible to degradation processes.

This targeted interaction with membrane-bound oligomers differentiates Minzasolmin from
general aggregation inhibitors.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Proposed Mechanism of Action of Minzasolmin
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Proposed Mechanism of Action of Minzasolmin

Quantitative Data
Preclinical Pharmacokinetics in Mice

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b12382565?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Pharmacokinetic studies of Minzasolmin were conducted in wild-type C57BL/6 mice following a
single intraperitoneal administration. The results demonstrated that the compound is brain-

penetrant.
Brain/PI
Tmax Cmax AUCo-6
Tmax Cmax AUCo-6 asma
Dose (Plasma . (Plasma . (Plasma . .
) (Brain) ) (Brain) ) (Brain) Ratio
(AUC)
1 mg/kg 0.25h 0.5h 486 nM 179 nM 682 hnM 220 hnM 0.32
3501
5 mg/kg 0.25h 05h 2297 nM 686 nM hnM 926 hnM 0.26
n

Data adapted from Price et al., 2023.

Phase 1 Human Brain Biodistribution

A Phase 1 study using Positron Emission Tomography (PET) with [**C]minzasolmin was
conducted in healthy male volunteers (N=4) to determine its brain biodistribution.

Parameter Value

Mean Whole Brain Total Distribution Volume (Vt)  0.512 mL/cm3

Mean Brain Influx Rate (K1) 0.015 mL/cm3/min

Mean Brain Efflux Rate (k2) 0.029 mL/cm3/min

Data from Mercier et al., 2023.

The study showed that Minzasolmin readily crossed the blood-brain barrier and was well-
distributed throughout the brain.

Experimental Protocols
In Vivo Efficacy in a Transgenic Mouse Model
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Objective: To evaluate the effect of Minzasolmin on a-synuclein pathology, neuroinflammation,
and motor deficits.

e Animal Model: Line 61 transgenic mice, which overexpress human a-synuclein.

» Dosing Regimen: Minzasolmin was administered via intraperitoneal injection at doses of 1
mg/kg and 5 mg/kg, once daily from Monday to Friday for three months.

e Assessment of a-Synuclein Pathology:

o Method: Immunohistochemistry using antibodies to detect total and proteinase K-resistant
a-synuclein in the cortex, hippocampus, and striatum.

o Rationale: Proteinase K digestion removes monomeric and non-aggregated forms of a-
synuclein, allowing for the specific quantification of pathological aggregates.

e Assessment of Neuroinflammation:

o Method: Immunolabeling for Glial Fibrillary Acidic Protein (GFAP), a marker of astrogliosis.
e Assessment of Motor Function:

o Method: Round beam walking test to assess gait and balance.

o Results: Treatment with Minzasolmin led to reductions in a-synuclein pathology, decreased
neuroinflammation, and improved motor performance in the transgenic mice.

In Vitro a-Synuclein Aggregation Assay (Thioflavin T
Assay)

Objective: To screen for inhibitors of a-synuclein aggregation in a high-throughput format.

e Principle: The fluorescent dye Thioflavin T (ThT) binds to -sheet-rich structures, such as
amyloid fibrils, resulting in a significant increase in fluorescence intensity. This allows for the
real-time monitoring of protein aggregation.

e General Protocol:
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o Preparation: A solution of purified, monomeric a-synuclein is prepared in a suitable buffer
(e.g., PBS). Thioflavin T is added to the solution.

o Incubation: The reaction is initiated, often by agitation at 37°C, in a 96-well plate format.
Test compounds (potential inhibitors) are added to the wells.

o Measurement: ThT fluorescence is measured at regular intervals using a fluorescence
microplate reader (excitation ~450nm, emission ~485nm).

o Analysis: The aggregation kinetics are plotted as fluorescence intensity versus time,
typically yielding a sigmoidal curve. The effect of inhibitors is assessed by changes in the

lag time and the maximum fluorescence signal.
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General Workflow for Thioflavin T Aggregation Assay

Prepare Reagents:
- Purified a-synuclein monomer
- Thioflavin T (ThT) stock
- Buffer (e.g., PBS)
- Test compounds (e g., Minzasolmin)

Set up 96-Well Plate:
Add a-synuclein, ThT, buffer,
and test compounds to wells

Gncubate at 37°C with shaking

Real-time monitoring

(Ex: 450nm, Em: 485nm)

Measure ThT Fluorescence
at regular intervals

Data AnaIyS|s
- Plot fluorescence vs. time
- Analyze sigmoidal curves
- Determine |nh|b|tor effect

Click to download full resolution via product page

Workflow for Thioflavin T Aggregation Assay
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PET Imaging Protocol for Brain Biodistribution

Objective: To determine the distribution of Minzasolmin in the brain.
» Radiotracer: [**C]minzasolmin.
e Preclinical Protocol (Mice):

o The S-enantiomer, [11C-N-CH3]UCB2713, was used initially to assess the feasibility of
radiolabeling due to its higher rate of metabolism, which increased the chance of
observing brain metabolites.

o Male C57 black 6 mice received an intravenous injection of the radiotracer.
o PET-CT was used to image the brains of a subset of animals.

o Brain homogenates were assessed for radioactivity, and plasma samples were analyzed
by HPLC.

 Clinical Protocol (Phase 1, Healthy Volunteers):
o Design: Open-label, single-center study.
o Procedure: Participants underwent two PET-CT scans.

= Scan 1 (Baseline): An injection of [11C]minzasolmin radiotracer (< 10 pug) was
administered.

» Scan 2 (Post-dose): A 360 mg oral dose of non-radiolabeled Minzasolmin was
administered, followed 2-4 hours later by a second injection of the [**C]minzasolmin
radiotracer and the second scan.

o Data Acquisition: Dynamic PET imaging was performed to acquire time-activity curves.

o Analysis: Kinetic modeling was applied to the data to calculate parameters such as the
total distribution volume (Vt), which reflects the drug concentration in the brain relative to
plasma at equilibrium.
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Clinical Development Status

Minzasolmin has been evaluated in Phase 1 and Phase 2 clinical trials. However, in December
2024, it was announced that the ORCHESTRA proof-of-concept study (Phase 2) in early
Parkinson's disease did not meet its primary and secondary clinical endpoints. As a result,
further development of this specific program was terminated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12382565#s-minzasolmin-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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